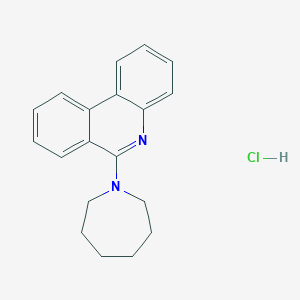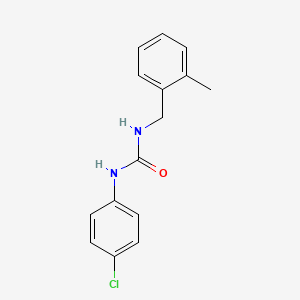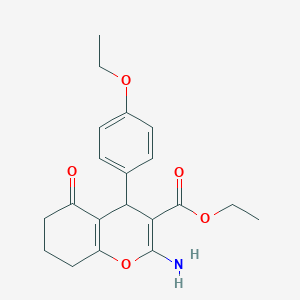![molecular formula C17H19FN2O B5014121 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5014121.png)
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as F13714, is a chemical compound with potential therapeutic applications. It belongs to the class of phenylpiperazine derivatives and has been studied extensively in recent years due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters. It also activates the PI3K/Akt/mTOR signaling pathway, which is associated with cell survival and growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are associated with mood regulation. It also inhibits the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. It has also been shown to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It is easy to synthesize and has a high yield. Its purity is also satisfactory, making it suitable for various experiments. However, this compound has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. It also has limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its mechanism of action, which can provide insights into its potential therapeutic applications. Another direction is to study its effects on different types of cancer and Alzheimer's disease. It is also important to study the pharmacokinetics and pharmacodynamics of this compound, which can provide information on its safety and efficacy. Finally, the development of new synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-(2-fluorophenyl)piperazine with 3-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization, resulting in the formation of this compound. The yield of this synthesis method is high, and the purity of the final product is also satisfactory.
Aplicaciones Científicas De Investigación
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against a variety of diseases, including cancer, Alzheimer's disease, and depression. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, this compound has been found to inhibit the formation of beta-amyloid plaques and improve cognitive function. In depression, this compound has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are associated with mood regulation.
Propiedades
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-6-1-2-7-17(16)20-10-8-19(9-11-20)13-14-4-3-5-15(21)12-14/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPFXODRMQPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)



![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)

![methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5014072.png)
![5-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5014080.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5014092.png)
![1-benzyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5014094.png)
![4-[5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5014100.png)
![2-methyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B5014113.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5014118.png)
